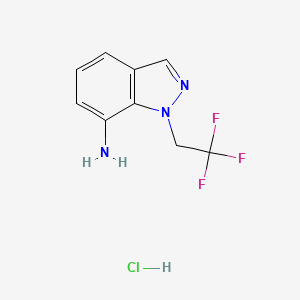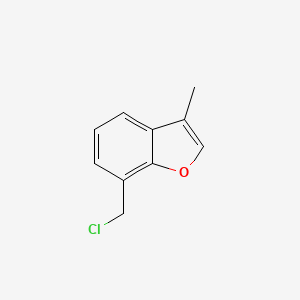
4-chloro-2-(2-fluoropropan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2-fluoropropan-2-yl)pyridine, also known as 4-chloro-2-fluoropropan-2-ylpyridine, is a versatile fluorinated pyridine derivative that has been widely used in a variety of applications in both scientific research and industrial settings. It is a white crystalline solid with a melting point of 108-109 °C and a boiling point of 160-161 °C, and is soluble in water, ethanol, and other organic solvents. It is a popular synthetic intermediate for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
4-Chloro-2-(2-fluoropropan-2-yl)pyridine has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a catalyst for the hydrolysis of esters, as a ligand for transition metal complexes, and as a reactant for the synthesis of pyridines, amines, and other heterocyclic compounds. Moreover, it has been used in the synthesis of inhibitors of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, important mediators of inflammation.
作用机制
The mechanism of action of 4-chloro-2-(2-fluoropropan-2-yl)pyridine is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with a substrate molecule. This complex can then undergo a variety of reactions, depending on the nature of the substrate. For example, when 4-chloro-2-(2-fluoropropan-2-yl)pyridine is used as a catalyst for the hydrolysis of esters, it is believed to form an intermediate complex with the ester, which then undergoes hydrolysis to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-(2-fluoropropan-2-yl)pyridine are not well understood. However, it has been used in the synthesis of inhibitors of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, important mediators of inflammation. In addition, it has been used as a reactant in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds, and therefore may have potential therapeutic or toxic effects.
实验室实验的优点和局限性
The main advantage of using 4-chloro-2-(2-fluoropropan-2-yl)pyridine in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst for the hydrolysis of esters, as a ligand for transition metal complexes, and as a reactant for the synthesis of pyridines, amines, and other heterocyclic compounds. It also has a relatively low melting point, which makes it easy to handle and manipulate in the laboratory. However, it should be noted that 4-chloro-2-(2-fluoropropan-2-yl)pyridine is a hazardous substance, and should be handled with care in the laboratory.
未来方向
Given the versatility of 4-chloro-2-(2-fluoropropan-2-yl)pyridine, there are a number of potential future directions for research. These include the development of new synthetic methods for the preparation of this compound, the exploration of its potential therapeutic and toxic effects, and the examination of its potential use as a catalyst for the synthesis of other organic compounds. In addition, further research could be conducted into its mechanism of action, as well as its potential use as a reagent for the synthesis of inhibitors of the enzyme 5-lipoxygenase.
合成方法
4-Chloro-2-(2-fluoropropan-2-yl)pyridine can be synthesized from the reaction of pyridine, 2-fluoropropan-2-ol and hydrochloric acid in aqueous solution. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by filtration and recrystallization.
属性
IUPAC Name |
4-chloro-2-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQXLPXEOXVMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)
![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)


![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)


